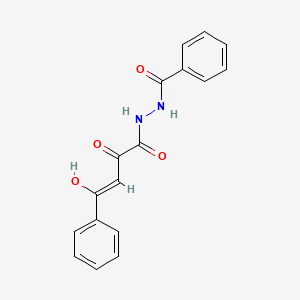

1-(4-morpholinyl)-4-phenylphthalazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

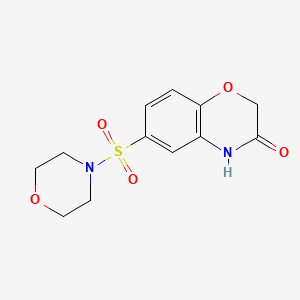

The compound “1-(4-morpholinyl)-4-phenylphthalazine” appears to contain a morpholine ring and a phenyl group attached to a phthalazine ring. Morpholine is a common moiety in many pharmaceuticals and biologically active compounds. It is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is often found in many organic compounds. Phthalazine is a polycyclic aromatic compound containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring is a heterocycle, and the phenyl and phthalazine groups are aromatic. These structural features could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine, phenyl, and phthalazine groups. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its boiling and melting points .科学研究应用

Fluorescence Sensor for Water in Organic Solvents

Background: Water content in organic solvents is crucial for various industries and technologies. Traditional methods like Karl Fischer titration have limitations, prompting interest in optical water-sensing systems.

Application:1-(4-morpholinyl)-4-phenylphthalazine: (AMN) serves as a fluorescence indicator in fabricating a sensor for determining water content in organic solvents. Here’s how it works:

- Cheng-Gang Niu, et al. “Fluorescence sensor for water in organic solvents prepared from covalent immobilization of 4-morpholinyl-1,8-naphthalimide.” Analytical and Bioanalytical Chemistry, Volume 387, 2007

Novel Polyimides

Background: Polyimides (PIs) find applications in various fields due to their excellent thermal stability, mechanical properties, and chemical resistance.

Application: A novel diamine monomer, 4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP), was designed. By homopolymerizing MPAP with different dianhydrides, three new PIs were synthesized. These PIs could be used in:

- “Synthesis and Characterization of Novel Homopolyimides.” Journal of Polymer Research, 2023

Fluorescent Security Marker

Background: Fluorescent nanoparticles have gained attention for security applications, including document authentication.

Application:2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile: nanoparticles were developed as potential security markers for paper documents. Their fluorescence properties make them suitable for:

- “Novel fluorescent security marker. Part I: morphological and spectroscopic characterization.” Journal of Nanoparticle Research, 2011

未来方向

作用机制

Target of Action

A similar compound, gefitinib, targets theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase plays a crucial role in cell proliferation and survival, making it a key target in cancer therapies .

Mode of Action

This inhibition disrupts the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation .

Biochemical Pathways

A study on a similar compound, 2-(4-morpholinyl)-8-phenyl-4h-1-benzopyran-4-one (ly294002), showed that it inhibits thephosphoinositide-3 kinase (PI3K) pathway . This inhibition disrupts vesicle cycling, a crucial process in synaptic membrane traffic .

Pharmacokinetics

A study on a series of perforin inhibitors, which includes compounds with a 2-(4-morpholinyl)ethylisoindolin-1-one unit, showed a wide range of pharmacokinetic properties . The elimination half-life values for the series ranged from 0.82 ± 0.25 to 4.38 ± 4.48 hours .

Result of Action

The inhibition of egfr tyrosine kinase by gefitinib results in the inhibition of malignant cell proliferation , suggesting a potential anticancer effect.

Action Environment

The environmental protection agency (epa) has proposed amendments to the significant new use rule (snur) for 2-propen-1-one, 1-(4-morpholinyl)- (a similar compound), to allow certain uses without requiring a significant new use notice (snun) . This suggests that environmental factors, such as regulatory controls, can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

4-(4-phenylphthalazin-1-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQTYODDQRPGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-4-phenylphthalazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)

![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)

![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)

![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)

![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)

![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)